3-(3-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone
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Overview
Description
3-(3-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring, which also contains a hydroxymethyl substituent. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves the reaction of 3-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Properties
CAS No. |
64589-82-8 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
InChI Key |
BMEYGNMIOZBVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Br)CO |
Origin of Product |
United States |
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